5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-sulfonamide
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Overview
Description
5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. These compounds are known for their significant therapeutic applications, particularly as inhibitors of carbonic anhydrase enzymes . The presence of both indole and thiophene moieties in the structure makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
The synthesis of 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-(aminomethyl)thiophene-2-sulfonamide with indole derivatives under specific conditions . Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include selenium (IV) chloride for oxidation and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can affect various physiological processes, including respiration and acid-base balance.
Comparison with Similar Compounds
Similar compounds include other thiophene-based sulfonamides such as 5-(aminomethyl)thiophene-2-sulfonamide and 5-(2-aminoethyl)thiophene-2-sulfonamide . Compared to these compounds, 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-sulfonamide has a unique indole moiety, which may enhance its binding affinity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C13H13N3O2S2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-[5-(aminomethyl)-1H-indol-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H13N3O2S2/c14-7-8-1-2-10-9(5-8)6-11(16-10)12-3-4-13(19-12)20(15,17)18/h1-6,16H,7,14H2,(H2,15,17,18) |
InChI Key |
KQFYXRZZRYVUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=C(N2)C3=CC=C(S3)S(=O)(=O)N |
Origin of Product |
United States |
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